5-Methoxy-6-methyl-1H-benzo[d]imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 6-position, and a thione group at the 2-position of the benzimidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine derivatives with carbon disulfide or thiourea under acidic or basic conditions. One common method includes the reaction of 5-methoxy-2-nitroaniline with carbon disulfide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, catalytic hydrogenation
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with DNA and other biological macromolecules, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1,3-dihydrobenzimidazol-2-one
- 5-Methyl-2-benzimidazolethiol
- 2-Mercapto-5-methoxybenzimidazole
Uniqueness
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is unique due to the specific combination of functional groups (methoxy, methyl, and thione) on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The presence of the thione group, in particular, enhances its potential as an enzyme inhibitor and its ability to form covalent bonds with biological targets.
Eigenschaften
CAS-Nummer |
113210-05-2 |
---|---|
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
5-methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6-7(4-8(5)12-2)11-9(13)10-6/h3-4H,1-2H3,(H2,10,11,13) |
InChI-Schlüssel |
YITDKLKBJMPFGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
Synonyme |
2H-Benzimidazole-2-thione,1,3-dihydro-5-methoxy-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.